molecular formula C15H16ClN3O2 B2862780 2-(2-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1210891-76-1

2-(2-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

Cat. No. B2862780
CAS RN: 1210891-76-1
M. Wt: 305.76
InChI Key: ZWIADNCVJHDEFR-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide, also known as CP-31398, is a small molecule compound that has gained significant attention in the field of cancer research. This compound has been shown to have potential therapeutic effects in various types of cancer, including breast, colon, and lung cancer.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds structurally similar to "2-(2-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide" have been synthesized and evaluated for antimicrobial and antifungal activities. For example, derivatives of diphenylamine have shown significant antimicrobial as well as antifungal activity, suggesting potential applications in developing new antimicrobial agents (Kumar & Mishra, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their vibrational spectra, electronic properties, and photovoltaic efficiency, indicating potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have also shown good light harvesting efficiency and could be promising in photovoltaic applications. Additionally, molecular docking studies have explored their binding interactions with proteins like Cyclooxygenase 1 (COX1), hinting at potential biomedical applications (Mary et al., 2020).

Antibacterial Agents

Research on 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents against both gram-positive and gram-negative bacteria highlights the utility of similar compounds in addressing bacterial infections. QSAR studies indicate that the hydrophobicity or steric bulk character of substituents can significantly influence antibacterial activity (Desai et al., 2008).

Anticonvulsant and Muscle Relaxant Activities

Another study focused on pyridazin-3(2H)-one derivatives synthesized for evaluation of their anticonvulsant and muscle relaxant activities. The research findings suggest that these compounds could be promising in treating seizures and muscle spasms, offering a basis for further investigation into related compounds for neurological applications (Sharma et al., 2013).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-13-6-2-1-5-12(13)11-14(20)17-8-4-10-19-15(21)7-3-9-18-19/h1-3,5-7,9H,4,8,10-11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIADNCVJHDEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCCN2C(=O)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

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